1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride
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Overview
Description
1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3,4-dimethoxybenzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of 1-(2-fluoro-3,4-dimethoxyphenyl)methanamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on neurotransmitter systems.
Materials Science: It is explored for use in the development of novel materials with specific electronic properties.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors and transporters, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is similar in structure but lacks the fluorine atom.
2,3,4-Trifluorobenzenemethanamine: This compound has multiple fluorine atoms and different substitution patterns on the benzene ring.
Uniqueness
1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules and contribute to its potential biological activity.
Properties
CAS No. |
2728142-77-4 |
---|---|
Molecular Formula |
C9H13ClFNO2 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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